molecular formula C15H22NO2+ B3025643 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde CAS No. 436088-47-0

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde

Cat. No. B3025643
M. Wt: 248.34 g/mol
InChI Key: WOEHFCUOOYMGNF-UHFFFAOYSA-O
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Description

“4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde” is a chemical compound with the CAS Number: 436088-47-0. It has a molecular weight of 247.34 and its molecular formula is C15H21NO2 .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde” is 1S/C15H21NO2/c1-2-18-15-7-6-13 (12-17)10-14 (15)11-16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Silver(I) Complexes and Cytotoxicity Studies

  • Research by (Silva et al., 2020) investigated novel silver(I) complexes, including a compound related to 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde. These complexes exhibited significant cytotoxic activity against human tumor cells, suggesting potential applications in cancer research.

Synthesis and Fluorescent Properties in Bodipy Compounds

  • A study by (Eçik et al., 2019) focused on the synthesis of meso-piperidine linked Bodipy starting from a compound similar to 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde. These compounds have applications in live cell imaging and cytotoxicity studies, demonstrating the utility of such derivatives in biological and medicinal contexts.

Catalysis in Organic Synthesis

  • In the field of organic synthesis, (Perozo-Rondón et al., 2006) described the use of related benzaldehydes for the condensation with ethyl cyanoacetate, catalyzed by basic carbons. This process produces precursors for 1,4-dihydropyridine derivatives, expanding its applications in pharmaceuticals.

Applications in Copolymer Synthesis

  • A series of studies by (Kharas et al.) across various years (2016, 2018, 2013) have explored the synthesis and properties of novel copolymers incorporating ring-substituted benzaldehydes related to 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde. These studies highlight the compound's relevance in polymer chemistry and material science.

Synthesis of Water-Soluble Aldehydes for Anticancer Drugs

  • (Zhang et al., 2018) focused on synthesizing a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, as an intermediate for small molecule anticancer drugs. This underscores the role of such compounds in the development of new pharmaceuticals.

Electrophilic Additions to Piperidine Derivatives

  • (Onomura et al., 2008) investigated the regioselective introduction of electrophiles into piperidine derivatives. This study is relevant for understanding the chemical behavior of compounds like 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde in synthetic processes.

Safety And Hazards

The safety information available indicates that “4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15-7-6-13(12-17)10-14(15)11-16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEHFCUOOYMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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